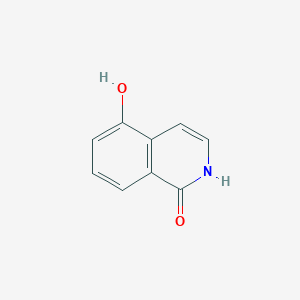

1,5-Isoquinolinediol

Description

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-3-1-2-7-6(8)4-5-10-9(7)12/h1-5,11H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUJIPVWTMGYDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199505 | |

| Record name | 5-Hydroxy-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5154-02-9 | |

| Record name | 1,5-Isoquinolinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5154-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dihydroxyisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005154029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-isoquinolinediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxy-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Isoquinolinediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,5-Isoquinolinediol: A Technical Guide to its Function as a PARP1 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR), primarily involved in the repair of single-strand breaks. Its inhibition has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways like homologous recombination. 1,5-Isoquinolinediol (IQD) is a potent, small-molecule inhibitor of PARP1. This technical guide provides a comprehensive overview of IQD, detailing its mechanism of action, quantitative inhibitory data, downstream biological effects, and the experimental protocols used for its characterization. The document synthesizes current knowledge to serve as a resource for researchers investigating PARP1 inhibition and developing novel therapeutics.

Introduction to PARP1 and its Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a pivotal role in maintaining genomic stability. Upon detecting DNA single-strand breaks, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, such as histones.[1][2] This process, known as PARylation, utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate and creates a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[2]

Given its central role in DNA repair, PARP1 is a key target in oncology. PARP inhibitors (PARPi) are a class of drugs that have shown significant efficacy in tumors with defective homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, through a mechanism known as synthetic lethality.[2][3] 1,5-Isoquinolinediol (also referred to as ISO or IQ) is a potent isoquinolinone-based PARP1 inhibitor that serves as a valuable tool for research and a scaffold for further drug development.[4][5]

Mechanism of Action of 1,5-Isoquinolinediol

1,5-Isoquinolinediol functions as a competitive inhibitor of PARP1.[6] Its chemical structure mimics the nicotinamide moiety of NAD+, allowing it to bind to the catalytic domain of the PARP1 enzyme.[6][7] This competitive binding prevents NAD+ from accessing the active site, thereby blocking the synthesis of PAR chains. The inhibition of PARylation disrupts the recruitment of DNA repair machinery to sites of DNA damage, ultimately impeding the repair of single-strand breaks.[3]

Figure 1: Mechanism of PARP1 inhibition by 1,5-Isoquinolinediol.

Quantitative Inhibitory Data

1,5-Isoquinolinediol is a potent inhibitor of PARP1, with reported half-maximal inhibitory concentration (IC₅₀) values in the nanomolar range. This high potency makes it an effective tool for studying PARP1 function both in vitro and in vivo.

| Inhibitor | Target | IC₅₀ Value | Reference |

| 1,5-Isoquinolinediol (IQD) | PARP-1 | 390 nM | |

| 1,5-Isoquinolinediol (IQD) | PARP | 180 - 370 nM | [5] |

For context, the inhibitory activities of other related isoquinolinone derivatives have also been characterized, demonstrating the importance of this chemical scaffold for PARP1 inhibition.

| Inhibitor | Target | IC₅₀ Value | Reference |

| Thieno[2,3-c]isoquinolin-5-one (TIQ-A) | PARP-1 | 0.45 ± 0.1 µM | [8] |

| 5-hydroxy TIQ-A derivative (Cpd 11) | PARP-1 | 0.39 ± 0.19 µM | [8] |

| 5-methoxy TIQ-A derivative (Cpd 12) | PARP-1 | 0.21 ± 0.12 µM | [8] |

| 5OH-DIQ | PARP-1 | 17 ± 4 µM | [8] |

| Benzamide | PARP-1 | 30 ± 4 µM | [8] |

Biological and Therapeutic Effects

The inhibition of PARP1 by IQD leads to a variety of downstream biological effects that have been observed in multiple disease models.

Neuroprotection and Retinoprotection

In models of diabetic neuropathy and retinopathy, IQD has demonstrated significant protective effects.[9] Overactivation of PARP1 in diabetic conditions can lead to cellular energy failure and oxidative stress. IQD attenuates these effects through several mechanisms:

-

Reduces Oxidative Stress: IQD significantly mitigates the upregulation of NADPH oxidase activity and the expression of its subunits (gp⁹¹phox, p⁴⁷phox), which are major sources of reactive oxygen species (ROS) in the diabetic retina.[9]

-

Inhibits Pro-Apoptotic Pathways: It attenuates the diabetes-induced phosphorylation of ERK1/2 and the expression of cleaved caspase-3, a key executioner of apoptosis.

-

Preserves Neuronal Health Markers: IQD treatment helps to prevent the downregulation of brain-derived neurotrophic factor (BDNF) and synaptophysin, proteins crucial for neuronal survival and synaptic function.

Figure 2: Neuro- and retinoprotective pathways modulated by IQD.

Anti-inflammatory and Anti-aging Effects

IQD also exhibits anti-inflammatory and anti-aging properties.

-

Anti-inflammatory: It has been shown to inhibit the induction of inducible nitric oxide synthase (iNOS or NOS-2), a key enzyme in inflammatory processes.[4] This suggests a role for PARP1 in the transcriptional regulation of inflammatory genes.[4]

-

Anti-aging: In cellular models, IQD can suppress replicative senescence.[10] Treatment of murine embryonic fibroblasts with IQD at a concentration of 0.1 μM was shown to inhibit the accumulation of β-galactosidase, a marker of senescent cells, without causing cell death.[10]

Key Experimental Protocols

The characterization of 1,5-Isoquinolinediol and other PARP inhibitors relies on a cascade of biochemical, cellular, and in vivo assays.

Biochemical Assays for PARP1 Inhibition

These assays directly measure the enzymatic activity of purified PARP1 and its inhibition by a test compound.

Protocol: Chemiluminescent PARP1 Assay This method quantifies PARP1 activity by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

-

Plate Coating: A 96-well plate is coated with histone proteins and incubated overnight.

-

Reaction Setup: Recombinant PARP1 enzyme is pre-incubated with varying concentrations of 1,5-Isoquinolinediol.

-

Initiation: The reaction is started by adding a mixture containing biotinylated NAD+ and activated DNA. The plate is incubated for 1 hour to allow for PARylation.

-

Detection: The plate is washed, and Streptavidin-HRP (horseradish peroxidase) is added, which binds to the biotinylated PAR chains.

-

Signal Generation: After another wash, a chemiluminescent HRP substrate is added.

-

Readout: The plate is read on a luminometer. The light signal is inversely proportional to the inhibitory activity of IQD.

Cellular Assays

Cell-based assays are used to confirm that the inhibitor is active in a biological context, measuring its effects on PARP activity, cell viability, and DNA repair pathways.

Protocol: Western Blot for Cellular PARP Activity (PAR Detection) This protocol assesses the level of PARylation within cells, which is a direct marker of PARP activity.

-

Cell Treatment: Culture relevant cells (e.g., human retinal Müller glial cells) and treat with a DNA damaging agent (e.g., 500 µM H₂O₂) in the presence or absence of 1,5-Isoquinolinediol for a specified time (e.g., 24 hours).[5]

-

Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer (e.g., CelLytic™ M) to extract total protein.[11]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against PAR polymers (e.g., Rabbit polyclonal anti-PAR polymer antibody).[11]

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the PAR signal in IQD-treated samples indicates PARP inhibition.

In Vivo Models

Animal models are essential for evaluating the therapeutic potential and physiological effects of the inhibitor.

Protocol: Streptozotocin-Induced Diabetic Rat Model for Retinopathy This model is used to study the protective effects of IQD in diabetic retinopathy.[9]

-

Induction of Diabetes: Diabetes is induced in rats (e.g., Sprague-Dawley) via a single intraperitoneal injection of streptozotocin (STZ). Control animals receive a vehicle injection.

-

Treatment: Following the confirmation of diabetes (via blood glucose monitoring), diabetic rats are treated with 1,5-Isoquinolinediol (e.g., via daily intraperitoneal injection) for a period of several weeks or months.[9]

-

Monitoring: Animal weight and blood glucose levels are monitored regularly.

-

Tissue Collection: At the end of the study period, animals are euthanized, and retinal tissues are harvested.

-

Downstream Analysis: The retinal tissues are processed for various analyses:

-

Western Blot: To measure the expression of proteins like PARP-1, gp⁹¹phox, and nitrated proteins.[9]

-

Co-Immunoprecipitation: To assess protein-protein interactions (e.g., between gp⁹¹phox and p⁴⁷phox).[9]

-

Enzyme Activity Assays: To measure NADPH oxidase activity using a luminometer.[9]

-

ELISA: To quantify the total antioxidant capacity of the retina.[9]

-

Figure 3: General experimental workflow for PARP inhibitor evaluation.

Conclusion

1,5-Isoquinolinediol is a well-characterized, potent inhibitor of PARP1. Its ability to competitively block the enzyme's catalytic activity translates into significant biological effects, including neuroprotection, retinoprotection, and anti-inflammatory action, which have been validated across a range of biochemical, cellular, and in vivo experimental models. The data and protocols summarized in this guide underscore the utility of 1,5-Isoquinolinediol as a critical research tool for elucidating the complex roles of PARP1 in health and disease and as a foundational structure for the development of next-generation PARP inhibitors.

References

- 1. Structural basis for DNA-dependent poly(ADP-ribosyl)ation by human PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Structural basis for the inhibition of poly(ADP-ribose) polymerases 1 and 2 by BMN 673, a potent inhibitor derived from dihydropyridophthalazinone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. The Poly(ADP-Ribose)Polymerase-1 Inhibitor 1,5-Isoquinolinediol Attenuate Diabetes-Induced NADPH Oxidase-Derived Oxidative Stress in Retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacogenomic analysis indicates potential of 1,5-isoquinolinediol as a universal anti-aging agent for different tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Neuroprotective Effects of 1,5-Isoquinolinediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Isoquinolinediol, also known as 1,5-dihydroxyisoquinoline, is a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme implicated in DNA repair and cell death pathways. Emerging evidence highlights its significant neuroprotective properties, particularly in models of diabetic retinopathy and cerebral ischemia. This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and quantitative data supporting the neuroprotective effects of 1,5-Isoquinolinediol. Detailed experimental protocols and visualizations of the implicated signaling pathways are presented to facilitate further research and drug development in this area.

Core Mechanism of Action: PARP-1 Inhibition

The primary neuroprotective mechanism of 1,5-Isoquinolinediol is attributed to its potent inhibition of PARP-1. PARP-1 is a nuclear enzyme that plays a critical role in DNA repair. However, its overactivation in response to severe DNA damage, often triggered by oxidative stress, can lead to a form of programmed cell death known as parthanatos. This process involves the depletion of cellular NAD+ and ATP, ultimately causing cellular energy collapse and demise. 1,5-Isoquinolinediol effectively mitigates this by blocking the catalytic activity of PARP-1.

Quantitative Data: PARP-1 Inhibition

The inhibitory potency of 1,5-Isoquinolinediol against PARP-1 has been quantified in biochemical assays.

| Compound | Target | IC50 Value | Reference |

| 1,5-Isoquinolinediol | PARP-1 | 390 nM |

Neuroprotection in Diabetic Retinopathy

Diabetic retinopathy is a leading cause of blindness, characterized by progressive damage to the retinal microvasculature and neurodegeneration. Oxidative stress is a key pathogenic factor in this condition. In a preclinical model of streptozotocin-induced diabetic rats, 1,5-Isoquinolinediol demonstrated significant neuroprotective effects by attenuating diabetes-induced oxidative stress in the retina.[1]

Experimental Evidence and Quantitative Data

Treatment with 1,5-Isoquinolinediol in diabetic rats led to a significant reduction in the activity of NADPH oxidase, a major source of reactive oxygen species (ROS) in the retina. This was accompanied by a decrease in the expression of key NADPH oxidase subunits, gp91phox and p47phox.[1]

In vitro studies using human retinal Müller glial cells further substantiated these findings. Treatment with hydrogen peroxide (H₂O₂), a potent ROS, induced the cleavage of PARP-1 and caspase-3, both markers of apoptosis. Co-treatment with 1,5-Isoquinolinediol effectively attenuated this cleavage, indicating its direct protective effect on retinal cells against oxidative stress-induced apoptosis.[1]

| Experimental Model | Parameter Measured | Effect of 1,5-Isoquinolinediol | Reference |

| Streptozotocin-induced diabetic rats | NADPH oxidase enzyme activity | Attenuated diabetes-induced upregulation | [1] |

| Streptozotocin-induced diabetic rats | Expression of gp91phox and p47phox | Attenuated diabetes-induced upregulation | [1] |

| Human retinal Müller cells (H₂O₂-treated) | Cleavage of PARP-1 | Attenuated | [1] |

| Human retinal Müller cells (H₂O₂-treated) | Cleavage of caspase-3 | Attenuated | [1] |

Signaling Pathways

The neuroprotective effects of 1,5-Isoquinolinediol are mediated through the modulation of specific signaling pathways. The primary pathway involves the inhibition of PARP-1, which in turn suppresses the activity of NADPH oxidase, leading to a reduction in oxidative stress and subsequent downstream apoptotic signaling.

PARP-1/NADPH Oxidase Pathway in Neurodegeneration

Caption: PARP-1/NADPH Oxidase Signaling Pathway.

Experimental Protocols

In Vivo Model of Diabetic Retinopathy

-

Animal Model: Streptozotocin-induced diabetic rats are a commonly used model for type 1 diabetes.

-

Induction of Diabetes: A single intraperitoneal injection of streptozotocin (typically 50-65 mg/kg) in citrate buffer is administered to adult male Wistar or Sprague-Dawley rats. Control animals receive an injection of the citrate buffer alone.

-

Confirmation of Diabetes: Blood glucose levels are monitored regularly. Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic.

-

Treatment: 1,5-Isoquinolinediol is administered to a cohort of diabetic rats, typically via daily intraperitoneal injections or oral gavage, for a specified duration (e.g., several weeks or months). A vehicle control group of diabetic rats receives the solvent used to dissolve the compound.

-

Outcome Measures:

-

NADPH Oxidase Activity Assay: Retinal tissue is homogenized and incubated with NADPH as a substrate. The production of superoxide is measured using a luminometer with a chemiluminescent probe like lucigenin.[2]

-

Western Blot Analysis: Retinal protein extracts are separated by SDS-PAGE and transferred to a membrane. The expression levels of proteins such as gp91phox, p47phox, cleaved PARP-1, and cleaved caspase-3 are detected using specific primary antibodies and visualized with a chemiluminescent substrate.

-

In Vitro Model of Oxidative Stress in Retinal Cells

-

Cell Culture: Human retinal Müller glial cells are cultured in appropriate media and conditions.

-

Induction of Oxidative Stress: Cells are treated with a known oxidative stressor, such as hydrogen peroxide (H₂O₂), at a predetermined concentration and for a specific duration to induce cellular damage.

-

Treatment: In parallel experiments, cells are co-treated with H₂O₂ and various concentrations of 1,5-Isoquinolinediol.

-

Outcome Measures:

-

Cell Viability Assay: Assays such as MTT or LDH release are used to quantify the extent of cell death and the protective effect of 1,5-Isoquinolinediol.

-

Apoptosis Assays: Western blot analysis for cleaved PARP-1 and cleaved caspase-3 is performed to assess the level of apoptosis.

-

In Vitro Model of Oxygen-Glucose Deprivation (OGD)

This model is used to simulate ischemic conditions in vitro.

-

Cell Culture: Primary neurons or neuronal cell lines are cultured to the desired confluency.

-

OGD Procedure: The standard culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 1-4 hours).[3]

-

Reoxygenation: Following OGD, the glucose-free medium is replaced with the standard culture medium, and the cells are returned to a normoxic incubator for a period of reoxygenation (e.g., 24 hours).[3]

-

Treatment: 1,5-Isoquinolinediol can be added to the culture medium before, during, or after the OGD period to assess its neuroprotective effects.

-

Outcome Measures: Cell viability and apoptosis are assessed using methods similar to those described for the oxidative stress model.

Synthesis of 1,5-Isoquinolinediol

While a specific, detailed synthesis protocol for 1,5-Isoquinolinediol was not found in the reviewed literature, general methods for the synthesis of isoquinoline derivatives are well-established and can be adapted. The Pomeranz–Fritsch–Bobbitt reaction is a classical method for the synthesis of the isoquinoline core.[4]

Caption: General Synthetic Workflow for Isoquinolines.

Conclusion and Future Directions

1,5-Isoquinolinediol is a promising neuroprotective agent with a well-defined mechanism of action centered on the inhibition of PARP-1. The available data strongly support its potential for the treatment of neurodegenerative conditions characterized by oxidative stress, such as diabetic retinopathy. Further research is warranted to fully elucidate the downstream signaling pathways and to optimize its therapeutic application. This will involve more extensive preclinical studies to establish its efficacy and safety profile in various models of neurodegeneration, as well as the development of optimized synthetic routes for its large-scale production. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for advancing these research and development efforts.

References

- 1. The Poly(ADP-Ribose)Polymerase-1 Inhibitor 1,5-Isoquinolinediol Attenuate Diabetes-Induced NADPH Oxidase-Derived Oxidative Stress in Retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NADPH oxidase–induced oxidative stress in the eyes of hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxygen glucose deprivation/re-oxygenation-induced neuronal cell death is associated with Lnc-D63785 m6A methylation and miR-422a accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

1,5-Isoquinolinediol as a Potent Inhibitor of Inducible Nitric Oxide Synthase (NOS2) Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,5-Isoquinolinediol and its inhibitory effects on inducible nitric oxide synthase (NOS2), a key enzyme implicated in various inflammatory and pathological processes. This document outlines the quantitative inhibitory data, detailed experimental methodologies, and the underlying signaling pathways.

Executive Summary

1,5-Isoquinolinediol has been identified as a potent inhibitor of nitric oxide (NO) production by suppressing the induction of NOS2 protein expression. This activity is primarily linked to its well-established role as a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). By inhibiting PARP-1, 1,5-Isoquinolinediol interferes with the activation of the NF-κB signaling pathway, a critical transcriptional regulator of the NOS2 gene. This guide synthesizes the available data to provide a comprehensive resource for researchers interested in the therapeutic potential of 1,5-Isoquinolinediol as a modulator of inflammatory responses.

Quantitative Data on NOS2 Inhibition

The inhibitory effect of 1,5-Isoquinolinediol on NOS2 is characterized by its ability to reduce the production of nitric oxide in stimulated macrophage cell lines. The key quantitative data is summarized in the table below.

| Compound | Cell Line | Stimulant | Assay | Endpoint | IC50 | Reference |

| 1,5-Isoquinolinediol | J774.2 Mouse Macrophages | Lipopolysaccharide (LPS) | Griess Assay | Nitrite Accumulation | 9.3 µM | [1] |

| 1,5-Isoquinolinediol | J774.2 Mouse Macrophages | Lipopolysaccharide (LPS) | Western Blot | NOS-2 Protein Induction | Dose-dependent inhibition | [1] |

| 1,5-Isoquinolinediol | - | - | In vitro enzyme assay | PARP-1 Activity | 390 nM | [2] |

Note: The primary mechanism of action is the inhibition of NOS2 protein induction, not direct enzymatic inhibition.[1]

Signaling Pathway of 1,5-Isoquinolinediol in NOS2 Inhibition

The inhibitory effect of 1,5-Isoquinolinediol on NOS2 induction is mediated through the PARP-1/NF-κB signaling axis. PARP-1 has been shown to function as a co-activator for the transcription factor NF-κB.[3][4] NF-κB is a pivotal regulator of the inflammatory response and directly drives the transcription of the NOS2 gene.

The proposed signaling pathway is as follows:

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the inhibitory activity of 1,5-Isoquinolinediol on NOS2 induction.

Cell Culture and Treatment

-

Cell Line: J774.2 or RAW 264.7 murine macrophage cell lines are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified atmosphere at 37°C with 5% CO2.

-

Treatment Protocol:

-

Seed cells in appropriate culture plates (e.g., 96-well plates for Griess assay, larger plates for Western blot).

-

Allow cells to adhere overnight.

-

Pre-treat cells with varying concentrations of 1,5-Isoquinolinediol (e.g., 1-300 µM) for a specified period (e.g., 15 minutes to 2 hours) before stimulation.[1]

-

Stimulate the cells with an inflammatory agent, typically Lipopolysaccharide (LPS) at a concentration of 1 µg/mL, to induce NOS2 expression.[1]

-

Incubate for a period sufficient for NOS2 expression and nitric oxide production (e.g., 24 hours).

-

Nitric Oxide Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable breakdown product of nitric oxide, in the cell culture supernatant.

-

Reagents:

-

Griess Reagent: A solution containing 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid.

-

Sodium Nitrite Standard Solutions: For generating a standard curve.

-

-

Protocol:

-

After the cell treatment period, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess Reagent to each supernatant sample in a 96-well plate.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve.

-

Western Blot for NOS2 Protein Expression

This technique is used to quantify the amount of NOS2 protein induced in the cells.

-

Protocol:

-

Cell Lysis: After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) should also be used as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Densitometry: Quantify the band intensities and normalize the iNOS protein levels to the loading control.

-

NF-κB Activation Assay (p65 Translocation)

This assay determines if 1,5-Isoquinolinediol inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.

-

Protocol (Immunofluorescence):

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate.

-

Treatment: Treat the cells with 1,5-Isoquinolinediol and/or LPS as described in section 4.1.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

-

Blocking: Block with a suitable blocking buffer (e.g., PBS with 1% BSA).

-

Primary Antibody Incubation: Incubate with a primary antibody against the NF-κB p65 subunit.

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody.

-

Nuclear Staining: Stain the nuclei with a DNA dye such as DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope.

-

Analysis: Quantify the nuclear localization of the p65 subunit. In unstimulated cells, p65 will be predominantly in the cytoplasm, while in LPS-stimulated cells, it will translocate to the nucleus. Inhibition by 1,5-Isoquinolinediol will result in cytoplasmic retention of p65.

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key experimental procedures.

Conclusion

1,5-Isoquinolinediol presents a compelling case as an inhibitor of NOS2 induction. Its mechanism of action, through the inhibition of PARP-1 and subsequent suppression of the NF-κB signaling pathway, offers a distinct advantage over direct NOS enzyme inhibitors, potentially leading to a more targeted anti-inflammatory response. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of 1,5-Isoquinolinediol in inflammatory diseases and other pathologies characterized by the overexpression of NOS2.

References

The Multifaceted Biological Activities of Isoquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

Isoquinoline and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous natural and synthetic molecules with significant pharmacological properties. The inherent versatility of the isoquinoline scaffold has made it a privileged structure in medicinal chemistry, leading to the development of a wide array of therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities of isoquinoline derivatives, focusing on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anticancer Activity

Isoquinoline alkaloids have long been recognized for their potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][2]

Quantitative Anticancer Data

The anticancer efficacy of various isoquinoline derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of the reported IC50 values for representative compounds against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Berberine | Human gastric cancer BGC-823 cells | Not specified, but showed significant growth inhibition | [3] |

| Aromoline | Pseudovirus with SARS-CoV-2 D614G variant | 0.66 | [4] |

| Aromoline | Pseudovirus with SARS-CoV-2 Delta variant | 0.47 | [4] |

| Aromoline | Pseudovirus with SARS-CoV-2 Omicron variant | 0.58 | [4] |

| HSR1101 | BV2 microglial cells (inhibition of NO production) | ~10 | [5] |

Signaling Pathways in Anticancer Activity

Isoquinoline derivatives exert their anticancer effects by modulating several critical signaling pathways. For instance, many derivatives have been shown to inhibit the PI3K/Akt/mTOR and NF-κB pathways, which are frequently dysregulated in cancer and promote cell survival and proliferation.[2][6]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[7][8]

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Isoquinoline derivative stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isoquinoline derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Several isoquinoline derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi. Their mechanisms of action often involve the disruption of cell wall synthesis, inhibition of nucleic acid synthesis, or interference with key metabolic pathways.[1][9]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a standard measure of the antimicrobial efficacy of a compound. The following table summarizes the MIC values of various isoquinoline derivatives against different microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| HSN584 | Staphylococcus aureus | 4-16 | [1] |

| HSN739 | Staphylococcus aureus | 4-16 | [1] |

| HSN584 | Methicillin-resistant S. aureus (MRSA) | 4 | [1] |

| HSN739 | Methicillin-resistant S. aureus (MRSA) | 8 | [1] |

| HSN584 | Vancomycin-resistant Enterococcus faecium (VRE) | 4 | [1] |

| HSN739 | Vancomycin-resistant Enterococcus faecium (VRE) | 8 | [1] |

| Compound 11 | Escherichia coli | 0.12 | [10] |

| Compound 12 | Pseudomonas aeruginosa | 256 | [10] |

| Compound 13 | Salmonella typhi | 0.24 | [10] |

| Compound 14 | Staphylococcus aureus | 0.12 | [10] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[11][12][13]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Isoquinoline derivative stock solution

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Microplate reader (optional)

Procedure:

-

Preparation of Compound Dilutions: Prepare serial twofold dilutions of the isoquinoline derivative in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well containing the compound dilutions. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Antiviral Activity

Isoquinoline derivatives have emerged as promising candidates for the development of antiviral drugs, exhibiting activity against a range of viruses. Their mechanisms of action can involve the inhibition of viral entry, replication, or the modulation of host-cell pathways that are essential for viral propagation.[14][15]

Quantitative Antiviral Data

The antiviral activity of isoquinoline derivatives is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of the viral activity.

| Compound | Virus | EC50 (µM) | Reference |

| Compound 1 | Influenza A (PR8) | 0.2 | [16] |

| Compound 1 | Influenza A (HK) | 0.6 | [16] |

| Compound 1 | Influenza B (Lee) | 0.4 | [16] |

| Compound 21 | Influenza A (PR8) | 9.9 | [17] |

| Compound 21 | Influenza A (HK) | 18.5 | [17] |

| trans-1 | SARS-CoV-2 | 3.15 | [18] |

| trans-2 | SARS-CoV-2 | 12.02 | [18] |

| trans-1 | SARS-CoV-2 Delta variant (in Calu-3 cells) | 2.78 | [18] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques formed in a cell culture.

Materials:

-

Host cell line susceptible to the virus

-

Virus stock of known titer

-

Cell culture medium

-

Isoquinoline derivative stock solution

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates and grow them to form a confluent monolayer.

-

Virus Infection: Remove the culture medium and infect the cell monolayer with a known amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1 hour at 37°C.

-

Compound Treatment: After adsorption, remove the viral inoculum and wash the cells. Add the overlay medium containing different concentrations of the isoquinoline derivative.

-

Incubation: Incubate the plates at 37°C for a period that allows for the formation of visible plaques (typically 2-5 days).

-

Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain them with crystal violet. The areas of viral infection will appear as clear zones (plaques) against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The EC50 value is the concentration that reduces the number of plaques by 50%.

Anti-inflammatory Activity

Many isoquinoline alkaloids possess potent anti-inflammatory properties. They can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines, and by interfering with key inflammatory signaling pathways like the NF-κB and MAPK pathways.[5][19]

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of isoquinoline derivatives are often mediated through the suppression of the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated by IκB kinase (IKK), leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it induces the expression of pro-inflammatory genes. Isoquinoline derivatives can inhibit this process, often by targeting IKK.[5]

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). It is commonly used to measure NO production by macrophages in response to inflammatory stimuli.[20][21][22]

Materials:

-

RAW 264.7 macrophage cell line

-

96-well plates

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

Isoquinoline derivative stock solution

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

Procedure:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the isoquinoline derivative for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Sample Collection: After incubation, collect the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent Part A and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent Part B and incubate for another 5-10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

-

Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples from the standard curve. The percentage of inhibition of NO production can then be determined for each compound concentration.

Neuroprotective Effects

Certain isoquinoline alkaloids have demonstrated neuroprotective properties, suggesting their potential in the treatment of neurodegenerative diseases. Their mechanisms of action include the inhibition of oxidative stress, reduction of neuroinflammation, and modulation of signaling pathways involved in neuronal survival and apoptosis.[23][24][25]

Signaling Pathways in Neuroprotection

The neuroprotective effects of isoquinoline derivatives can be attributed to their ability to modulate pathways such as the NRF2-KEAP1 pathway, which plays a crucial role in the cellular defense against oxidative stress.[26] Under normal conditions, NRF2 is kept in the cytoplasm by KEAP1 and targeted for degradation. In the presence of oxidative stress or certain inducers, NRF2 is released from KEAP1 and translocates to the nucleus, where it activates the expression of antioxidant genes. Some isoquinoline derivatives can promote this protective pathway.

Experimental Protocol: Neuronal Cell Viability Assay under Oxidative Stress

This assay evaluates the ability of a compound to protect neuronal cells from damage induced by oxidative stress.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

96-well plates

-

Cell culture medium

-

Oxidative stress-inducing agent (e.g., hydrogen peroxide (H2O2) or 6-hydroxydopamine)

-

Isoquinoline derivative stock solution

-

Cell viability reagent (e.g., MTT or CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed neuronal cells into a 96-well plate and allow them to differentiate if necessary.

-

Pre-treatment: Pre-treat the cells with various concentrations of the isoquinoline derivative for a specified period (e.g., 1-2 hours).

-

Induction of Oxidative Stress: Add the oxidative stress-inducing agent to the wells (except for the control wells) and incubate for a duration known to cause significant cell death (e.g., 24 hours).

-

Cell Viability Measurement: After the incubation period, measure cell viability using a suitable assay, such as the MTT assay described previously or a luminescence-based assay like CellTiter-Glo®, which measures ATP levels.

-

Data Analysis: Calculate the percentage of cell viability for each condition relative to the control cells (not exposed to the oxidative stressor). The neuroprotective effect is demonstrated by an increase in cell viability in the presence of the isoquinoline derivative compared to cells treated with the oxidative stressor alone. The EC50 value can be determined as the concentration of the compound that provides 50% of the maximum protection.

The isoquinoline scaffold is a remarkably versatile platform for the design and development of novel therapeutic agents. The diverse biological activities of its derivatives, ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective, underscore their immense potential in addressing a wide spectrum of human diseases. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and illustrative signaling pathways. It is hoped that this resource will serve as a valuable tool for researchers and drug development professionals in their efforts to harness the therapeutic power of isoquinoline derivatives. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and more effective drugs based on this privileged heterocyclic system.

References

- 1. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pure.sruc.ac.uk [pure.sruc.ac.uk]

- 16. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate [frontiersin.org]

- 20. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 3.8. Nitric Oxide Production Measurements in Macrophage Cells [bio-protocol.org]

- 22. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. doaj.org [doaj.org]

- 24. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Neuroprotective Potential of Isoquinoline Alkaloids from Glaucium grandiflorum Boiss. and A. Huet subsp. refractum (Nábelek) Mory: Role of NRF2-KEAP1 Pathway [mdpi.com]

An In-depth Technical Guide to 1,5-Isoquinolinediol: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Isoquinolinediol, also known as 1,5-dihydroxyisoquinoline, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell death pathways. First identified as a highly effective PARP inhibitor in the early 1990s, this small molecule has become a valuable tool in biomedical research, particularly in studies related to neuroprotection, diabetic complications, and cellular responses to oxidative stress. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data associated with 1,5-Isoquinolinediol. It includes detailed physicochemical properties, a plausible synthetic protocol, and in-depth methodologies for central biological assays. Furthermore, this guide presents critical signaling pathways and experimental workflows in a clear, visual format to facilitate a deeper understanding of its mechanism of action and experimental application.

Discovery and History

The emergence of 1,5-Isoquinolinediol as a significant scientific tool is intrinsically linked to the broader history of research into poly(ADP-ribose) polymerase (PARP) inhibitors. The discovery of PARP itself dates back to the 1960s, and by the 1980s, its role in DNA repair was becoming evident. This spurred the search for inhibitors that could modulate its activity for therapeutic and research purposes.

In 1992, a pivotal study by Banasik, Komura, Shimoyama, and Ueda systematically screened a wide range of compounds to identify novel and potent PARP inhibitors.[1][2][3] Among these, 1,5-dihydroxyisoquinoline (1,5-Isoquinolinediol) was identified as one of the most potent inhibitors, with a 50% inhibitory concentration (IC50) in the sub-micromolar range.[1] This was a significant advancement, as its potency was approximately two orders of magnitude greater than 3-aminobenzamide, a commonly used PARP inhibitor at the time.[1] The study highlighted that a common structural feature of potent inhibitors was a carbonyl group within a polyaromatic heterocyclic skeleton or a carbamoyl group attached to an aromatic ring.[1]

Following its initial discovery, 1,5-Isoquinolinediol has been utilized in numerous studies to investigate the physiological and pathological roles of PARP-1. A notable area of research has been its application in models of diabetic retinopathy, where it has been shown to attenuate oxidative stress-induced cellular damage.[4] It has also been investigated for its neuroprotective effects and its ability to block nitric oxide-induced neuronal toxicity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1,5-Isoquinolinediol is essential for its effective use in experimental settings. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₂ | [5][6][7][8][9] |

| Molecular Weight | 161.16 g/mol | [5][6][7][8] |

| CAS Number | 5154-02-9 | [5][6][8][9] |

| Appearance | White to beige or brown solid powder | [5][6] |

| Melting Point | 279-281 °C | [6] |

| Solubility | Soluble in DMSO (e.g., 20 mg/mL) and Methanol. Insoluble in water. | [5][6][7][8] |

| Purity | ≥98% (by HPLC) | [6][7][8] |

| Storage Temperature | 2-8°C | [6] |

| InChI Key | LFUJIPVWTMGYDG-UHFFFAOYSA-N | [6][7][8] |

Synthesis

While the seminal 1992 paper by Banasik et al. identified 1,5-Isoquinolinediol as a potent PARP inhibitor, it did not provide a detailed synthesis protocol. However, based on established isoquinoline synthesis methodologies, a plausible synthetic route can be proposed. One common approach involves the modification of a pre-existing isoquinoline core. A potential starting material is 5-aminoisoquinoline.

Plausible Synthetic Protocol: Diazotization and Hydrolysis of 5-Aminoisoquinoline

This proposed method involves the conversion of 5-aminoisoquinoline to a diazonium salt, followed by hydrolysis to introduce the hydroxyl group at the 5-position. The hydroxyl group at the 1-position is often present due to the tautomeric nature of the isoquinolin-1(2H)-one structure.

Step 1: Diazotization of 5-Aminoisoquinoline

-

Dissolve 5-aminoisoquinoline in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, at a low temperature (0-5°C) in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled solution of 5-aminoisoquinoline. The temperature should be strictly maintained below 5°C to prevent the decomposition of the diazonium salt.

-

Stir the reaction mixture at this temperature for a specified period (e.g., 30-60 minutes) to ensure complete formation of the isoquinoline-5-diazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

-

Gently heat the solution containing the isoquinoline-5-diazonium salt. The diazonium group is a good leaving group and will be displaced by a hydroxyl group from the water. Nitrogen gas will be evolved during this process.

-

The reaction mixture is typically heated until the evolution of nitrogen gas ceases, indicating the completion of the hydrolysis reaction.

-

Cool the reaction mixture to room temperature.

Step 3: Isolation and Purification

-

Neutralize the acidic reaction mixture with a suitable base, such as sodium bicarbonate or sodium hydroxide, until the product precipitates.

-

Collect the precipitated solid by filtration and wash it with cold water to remove any remaining salts.

-

The crude 1,5-Isoquinolinediol can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture) to yield the final product.

-

The purity of the synthesized compound should be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC), and its identity verified by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity and Quantitative Data

1,5-Isoquinolinediol is primarily recognized for its potent inhibition of PARP-1. Its biological effects stem from this activity, leading to downstream consequences in cellular processes like DNA repair and apoptosis.

| Parameter | Value | Cell/System | Source(s) |

| PARP-1 IC₅₀ | 0.18-0.37 µM | in vitro assay | [1] |

| PARP-1 IC₅₀ | 0.39 µM | in vitro assay | [7][8] |

| PARP-1 IC₅₀ | 390 nM | in vitro assay | [7] |

| Other Activities | Inhibits inducible nitric oxide synthase (iNOS) | - | [7] |

| Attenuates diabetes-induced upregulation of PARP, ROS, and cleaved caspase-3 | in vivo (diabetic rat retina) | [7] | |

| Attenuates H₂O₂-induced upregulation of cleaved PARP-1 | Retinal Muller cells | ||

| Attenuates diabetes-induced NADPH oxidase-derived oxidative stress | in vivo (diabetic rat retina) | [4] |

Key Experimental Protocols

The following are detailed, representative protocols for key experiments frequently conducted with 1,5-Isoquinolinediol, based on standard methodologies in the field.

PARP-1 Activity Assay (Colorimetric)

This assay measures the enzymatic activity of PARP-1 by quantifying the incorporation of biotinylated ADP-ribose onto histone proteins.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well plates

-

Biotinylated NAD⁺

-

Activated DNA (as a PARP-1 activator)

-

1,5-Isoquinolinediol (and other inhibitors for comparison)

-

Streptavidin-HRP (Horseradish Peroxidase)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Reagent Preparation: Prepare working solutions of 1,5-Isoquinolinediol and other test compounds in the assay buffer. Prepare a reaction mixture containing the assay buffer, activated DNA, and biotinylated NAD⁺.

-

Inhibitor Incubation: Add the desired concentrations of 1,5-Isoquinolinediol or control inhibitors to the wells of the histone-coated plate. Include a no-inhibitor control.

-

Enzyme Addition: Add the recombinant PARP-1 enzyme to all wells except for the negative control.

-

Reaction Initiation and Incubation: Add the reaction mixture to all wells to start the reaction. Incubate the plate at 37°C for 1 hour.

-

Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.

-

Streptavidin-HRP Incubation: Add Streptavidin-HRP solution to each well and incubate at room temperature for 1 hour.

-

Washing: Repeat the washing step to remove unbound Streptavidin-HRP.

-

Color Development: Add the TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until a sufficient color change is observed.

-

Stopping the Reaction: Add the stop solution to each well to quench the reaction.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of PARP-1 inhibition for each concentration of 1,5-Isoquinolinediol and determine the IC₅₀ value.

Attenuation of H₂O₂-Induced PARP-1 Cleavage in Retinal Müller Cells (Western Blot)

This protocol assesses the ability of 1,5-Isoquinolinediol to protect retinal Müller cells from oxidative stress-induced apoptosis, as indicated by the cleavage of PARP-1.

Materials:

-

Rat or human retinal Müller cell line

-

Cell culture medium and supplements

-

Hydrogen peroxide (H₂O₂)

-

1,5-Isoquinolinediol

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-PARP-1 (recognizing both full-length and cleaved forms), anti-β-actin (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture retinal Müller cells to a suitable confluency. Pre-treat the cells with various concentrations of 1,5-Isoquinolinediol for a specified time (e.g., 1-2 hours).

-

Induction of Oxidative Stress: Add H₂O₂ to the cell culture medium at a final concentration known to induce apoptosis (e.g., 500 µM) and incubate for a further period (e.g., 24 hours). Include untreated and H₂O₂-only treated controls.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using the BCA protein assay.

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PARP-1 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Incubate the membrane with the chemiluminescent substrate.

-

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Re-probing: Strip the membrane and re-probe with the anti-β-actin antibody to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities for full-length PARP-1 (approx. 116 kDa) and cleaved PARP-1 (approx. 89 kDa). Analyze the ratio of cleaved to full-length PARP-1 to assess the protective effect of 1,5-Isoquinolinediol.

Measurement of NADPH Oxidase Activity in Retinal Tissue

This assay measures the activity of NADPH oxidase, a key source of reactive oxygen species (ROS), in retinal tissue from a model of diabetic retinopathy.

Materials:

-

Retinal tissue from control and diabetic animal models (with and without 1,5-Isoquinolinediol treatment)

-

Lucigenin (for chemiluminescence detection) or Dihydroethidium (DHE) (for fluorescence detection)

-

NADPH

-

Homogenization buffer

-

Scintillation counter or luminometer (for lucigenin) or fluorescence microscope (for DHE)

Procedure:

-

Tissue Homogenization: Homogenize retinal tissue samples in an ice-cold homogenization buffer.

-

Protein Quantification: Determine the protein concentration of the homogenates.

-

Chemiluminescence Assay (Lucigenin):

-

Add equal amounts of protein from each sample to a luminometer tube.

-

Add lucigenin to the tubes.

-

Initiate the reaction by adding NADPH.

-

Immediately measure the chemiluminescence over a set period.

-

-

Fluorescence Assay (DHE):

-

For in situ detection, cryosection the retinal tissue.

-

Incubate the sections with DHE.

-

Capture fluorescent images using a fluorescence microscope.

-

-

Data Analysis: Compare the NADPH oxidase activity (measured as relative light units or fluorescence intensity) between the different experimental groups to determine the effect of 1,5-Isoquinolinediol.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving 1,5-Isoquinolinediol and a typical experimental workflow for its investigation.

Caption: Signaling pathway of 1,5-Isoquinolinediol in oxidative stress.

Caption: Experimental workflow for investigating 1,5-Isoquinolinediol.

Conclusion

1,5-Isoquinolinediol has a well-established history as a potent and specific inhibitor of PARP-1. Its discovery was a significant step forward in the development of tools to study the intricate roles of PARP in cellular function and disease. For researchers in fields such as neurobiology, diabetes, and drug development, 1,5-Isoquinolinediol remains a valuable compound for elucidating the mechanisms of oxidative stress-induced cell death and for exploring the therapeutic potential of PARP inhibition. The detailed protocols and compiled data in this guide are intended to support and facilitate further research into this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Role of NADPH Oxidase in Retinal Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proposed international clinical diabetic retinopathy and diabetic macular edema disease severity scales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Mechanisms of Diabetic Retinopathy, General Preventive Strategies, and Novel Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 1,5-Isoquinolinediol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and purification of 1,5-Isoquinolinediol, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP). This document is intended for use by qualified researchers and professionals in the fields of chemistry and drug development.

Introduction

1,5-Isoquinolinediol is a key pharmacological tool and a potential therapeutic agent, primarily recognized for its potent inhibition of PARP-1, an enzyme crucial for DNA repair and the maintenance of genomic stability.[1] By inhibiting PARP-1, 1,5-Isoquinolinediol can induce synthetic lethality in cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations. Beyond its application in oncology, this compound has shown neuroprotective effects and is being investigated as a potential anti-aging agent, appearing to suppress the rate of replicative senescence in cells.[2]

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the foundation for a wide array of biologically active compounds.[3] The dual hydroxyl functionalization at the 1 and 5 positions of the isoquinoline core in 1,5-Isoquinolinediol is critical for its biological activity.

This document outlines a feasible multi-step synthesis of 1,5-Isoquinolinediol starting from 5-aminoisoquinoline, followed by detailed purification and characterization protocols. Additionally, it provides an overview of the key signaling pathway associated with its mechanism of action.

Data Presentation

A summary of the key quantitative data for 1,5-Isoquinolinediol is presented in the table below for easy reference.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₇NO₂ | N/A |

| Molecular Weight | 161.16 g/mol | N/A |

| Appearance | White to beige powder | N/A |

| Melting Point | 279-281 °C | N/A |

| Solubility | Soluble in DMSO and Methanol | N/A |

| PARP-1 IC₅₀ | 390 nM | [1] |

Experimental Protocols

Synthesis of 1,5-Isoquinolinediol

The proposed synthesis is a multi-step process commencing with the commercially available 5-aminoisoquinoline. The workflow involves the introduction of a hydroxyl group at the 5-position via a diazotization-hydrolysis reaction, followed by N-oxidation and subsequent rearrangement to introduce the hydroxyl group at the 1-position.

Step 1: Synthesis of 5-Hydroxyisoquinoline from 5-Aminoisoquinoline

This step involves the conversion of the amino group of 5-aminoisoquinoline into a hydroxyl group via a diazonium salt intermediate.

-

Materials:

-

5-Aminoisoquinoline

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Ice

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Beakers

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask, dissolve 5-aminoisoquinoline in a dilute solution of sulfuric acid in deionized water, cooled in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred reaction mixture, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Slowly warm the reaction mixture to room temperature and then heat to boiling. The diazonium salt will decompose to form 5-hydroxyisoquinoline, evidenced by the evolution of nitrogen gas. Continue heating until gas evolution ceases.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 5-hydroxyisoquinoline.

-

Step 2: Synthesis of Isoquinoline-N-oxide from 5-Hydroxyisoquinoline

The nitrogen atom of the isoquinoline ring is oxidized in this step.

-

Materials:

-

5-Hydroxyisoquinoline

-

Glacial acetic acid

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Sodium sulfite (Na₂SO₃) solution

-

Chloroform

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the crude 5-hydroxyisoquinoline from Step 1 in glacial acetic acid in a round-bottom flask.

-

Add 30% hydrogen peroxide dropwise to the stirred solution at room temperature.

-

Heat the mixture at 70-80 °C for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and decompose the excess hydrogen peroxide by the careful addition of a sodium sulfite solution.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with chloroform (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 5-hydroxyisoquinoline-N-oxide.

-

Step 3: Synthesis of 1,5-Isoquinolinediol

The N-oxide is rearranged to introduce the hydroxyl group at the 1-position.

-

Materials:

-

5-Hydroxyisoquinoline-N-oxide

-

Acetic anhydride

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH) solution

-

-

Procedure:

-

Heat the 5-hydroxyisoquinoline-N-oxide with acetic anhydride. This will lead to the formation of the 1-acetoxy-5-hydroxyisoquinoline.

-

After the reaction is complete (monitored by TLC), cool the mixture and carefully add water to hydrolyze the excess acetic anhydride.

-

Add concentrated hydrochloric acid and heat the mixture to hydrolyze the acetate ester.

-

Cool the solution and neutralize with a sodium hydroxide solution to precipitate the crude 1,5-Isoquinolinediol.

-

Collect the precipitate by filtration, wash with cold water, and air dry.

-

Purification of 1,5-Isoquinolinediol

Purification of the crude product is essential to achieve the desired purity for biological assays and further research. A combination of column chromatography and recrystallization is recommended.

1. Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexane is a common choice for separating polar compounds. A starting mixture of 10-20% ethyl acetate in hexane, gradually increasing the polarity to 50-70% ethyl acetate, should provide good separation. For more polar impurities, a solvent system of methanol in dichloromethane (e.g., 1-5% methanol) can be effective.

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexane) and pack the column.

-

Dissolve the crude 1,5-Isoquinolinediol in a minimum amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the packed column.

-

Elute the column with the gradient solvent system, collecting fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

2. Recrystallization

-

Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a polar compound like 1,5-Isoquinolinediol, polar solvents should be tested. Ethanol, methanol, or a mixture of ethanol and water are good starting points.[4]

-

Procedure:

-

Dissolve the partially purified product from column chromatography in a minimum amount of the hot recrystallization solvent.

-

If the solution is colored, a small amount of activated charcoal can be added to the hot solution to remove colored impurities, followed by hot filtration.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to obtain pure 1,5-Isoquinolinediol.

-

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the compound. A reverse-phase C18 column with a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) is a suitable starting condition.

-